molecular formula C9H10BrNO2 B1377925 5-Bromo-2-isopropoxyisonicotinaldehyde CAS No. 1289135-80-3

5-Bromo-2-isopropoxyisonicotinaldehyde

Cat. No.: B1377925
CAS No.: 1289135-80-3
M. Wt: 244.08 g/mol
InChI Key: NXXBYQZTUQBDLE-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxyisonicotinaldehyde is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It is characterized by the presence of a bromine atom, an isopropoxy group, and an isonicotinaldehyde moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropoxyisonicotinaldehyde typically involves the bromination of 2-isopropoxyisonicotinaldehyde. The reaction is carried out using bromine in a solvent mixture of anhydrous dichloromethane and methanol . The methanol acts as a nucleophilic reagent, facilitating the bromination process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, with appropriate adjustments to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropoxyisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 5-Bromo-2-isopropoxyisonicotinic acid.

    Reduction: 5-Bromo-2-isopropoxyisonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-isopropoxyisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxyisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in these interactions, facilitating binding to the target molecule and modulating its activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxyisonicotinaldehyde
  • 5-Bromo-2-ethoxyisonicotinaldehyde
  • 5-Bromo-2-propoxyisonicotinaldehyde

Uniqueness

5-Bromo-2-isopropoxyisonicotinaldehyde is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the isopropoxy group enhances the compound’s effectiveness or selectivity .

Properties

IUPAC Name

5-bromo-2-propan-2-yloxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXBYQZTUQBDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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